molecular formula C19H33NO B6343761 12-Benzylamino-1-dodecanol CAS No. 1274903-27-3

12-Benzylamino-1-dodecanol

Cat. No.: B6343761
CAS No.: 1274903-27-3
M. Wt: 291.5 g/mol
InChI Key: NHJKHPPLADLFHH-UHFFFAOYSA-N
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Description

12-Benzylamino-1-dodecanol is a chemical compound with the molecular formula C19H33NO. It is also known as N-(12-Hydroxydodecyl)benzylamine. This compound is characterized by a long aliphatic chain with a hydroxyl group at one end and a benzylamino group at the other. It appears as a white to almost white powder or crystal and is soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Benzylamino-1-dodecanol typically involves the reaction of 1-dodecanol with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, often a strong acid or base, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored, including temperature, pressure, and the concentration of reactants, to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

12-Benzylamino-1-dodecanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-Benzylamino-1-dodecanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Benzylamino-1-dodecanol involves its interaction with biological membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The benzylamino group can interact with proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Benzylamino-1-dodecanol is unique due to the presence of both a long aliphatic chain and a benzylamino group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .

Properties

IUPAC Name

12-(benzylamino)dodecan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c21-17-13-8-6-4-2-1-3-5-7-12-16-20-18-19-14-10-9-11-15-19/h9-11,14-15,20-21H,1-8,12-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJKHPPLADLFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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